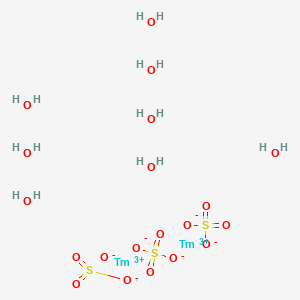
Thuliumsulfat-Octahydrat
Übersicht
Beschreibung
Thulium sulfate octahydrate is a chemical compound with the formula Tm₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate, where thulium is in the +3 oxidation state. This compound is known for its solubility in water and moderate solubility in strong mineral acids. Thulium sulfate octahydrate is typically found as a white crystalline solid and is used in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Thulium sulfate octahydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other thulium compounds.
Biology: Employed in biological assays and studies involving rare earth elements.
Medicine: Investigated for potential use in medical imaging and radiation therapy due to its unique properties.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors for electronic devices
Wirkmechanismus
Target of Action
Thulium sulfate octahydrate is a compound with the formula Tm2(SO4)3 · 8H2O . It is primarily used as a catalyst in various chemical reactions . .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism
Result of Action
As a catalyst, it is likely to facilitate chemical reactions without being consumed, but the specific effects depend on the reactions it catalyzes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thulium sulfate octahydrate. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its catalytic activity . .
Biochemische Analyse
Biochemical Properties
It is known that Thulium sulfate octahydrate can act as a catalyst in certain reactions
Cellular Effects
It is known that Thulium sulfate octahydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
A study has shown that the absorption spectrum of Thulium sulfate octahydrate is affected by crystal field effects This suggests that Thulium sulfate octahydrate may interact with biomolecules in a way that affects their electronic structure
Temporal Effects in Laboratory Settings
It is known that Thulium sulfate octahydrate is stable under normal conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium sulfate octahydrate can be synthesized by dissolving thulium oxide (Tm₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves the following steps:
- Dissolve thulium oxide in sulfuric acid at room temperature.
- Allow the solution to evaporate slowly over several weeks.
- Crystallize the resulting solution to obtain thulium sulfate octahydrate .
Industrial Production Methods: Industrial production of thulium sulfate octahydrate follows similar principles but on a larger scale. The process involves controlled evaporation and crystallization to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Thulium sulfate octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Thulium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: Thulium sulfate can react with other sulfates or salts to form different thulium compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used to oxidize thulium compounds.
Reduction: Reducing agents like hydrogen gas or metals can reduce thulium compounds.
Substitution: Reactions with other sulfates or salts in aqueous solutions can lead to the formation of new thulium compounds.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) can be formed.
Reduction: Thulium metal can be obtained.
Substitution: Various thulium salts and complexes can be synthesized
Vergleich Mit ähnlichen Verbindungen
- Thulium Nitrate Pentahydrate (Tm(NO₃)₃·5H₂O)
- Thulium Acetate Hydrate (Tm(C₂H₃O₂)₃·xH₂O)
- Thulium Oxide (Tm₂O₃)
Comparison:
- Thulium Nitrate Pentahydrate: More soluble in water compared to thulium sulfate octahydrate and used in different applications such as in the preparation of thulium-doped materials.
- Thulium Acetate Hydrate: Used in organic synthesis and as a precursor for other thulium compounds.
- Thulium Oxide: Used in ceramics and glass production, and as a starting material for other thulium compounds .
Thulium sulfate octahydrate stands out due to its specific solubility properties and its use in specialized applications such as catalysis and material science.
Eigenschaften
IUPAC Name |
thulium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBYLGMJMIXKMU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746050 | |
| Record name | Thulium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13778-40-0 | |
| Record name | Thulium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13778-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THULIUM SULFATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGZ55L20J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What spectroscopic properties of thulium sulfate octahydrate have been investigated?
A1: Recent studies have focused on the Zeeman effect and paraelectric resonance in single crystals of thulium sulfate octahydrate. [, ] Researchers observed the Zeeman absorption spectra, which arise from the splitting of electronic energy levels in the presence of an external magnetic field. [] These studies also investigated paraelectric resonance, a phenomenon where the energy levels of electric dipoles split under the influence of an electric field. [] The combined analysis of Zeeman and paraelectric resonance spectra provides valuable information about the electronic structure and local symmetry of Tm3+ ions within the crystal lattice. []
Q2: How do researchers determine the electronic structure of Tm3+ in thulium sulfate octahydrate?
A2: Researchers utilize a combination of experimental techniques and theoretical models to elucidate the electronic structure of Tm3+ ions. [] One key aspect is determining the "free ion" and "crystal field splitting." [] * Free ion splitting refers to the energy levels of the Tm3+ ion in isolation, determined by its electronic configuration and interactions between its electrons. * Crystal field splitting arises from the interaction of the Tm3+ ion with the surrounding electric field generated by the other ions (ligands) within the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


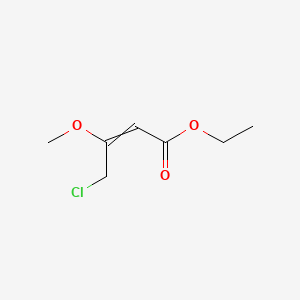
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
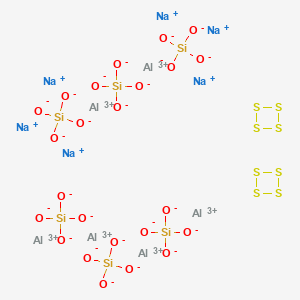
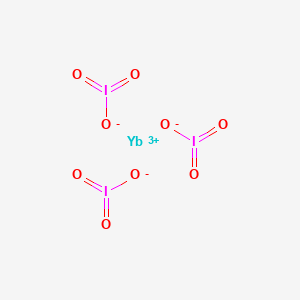
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


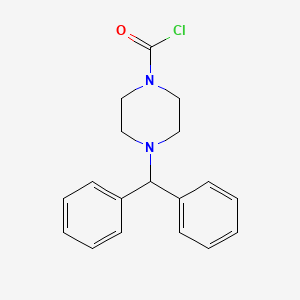
![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
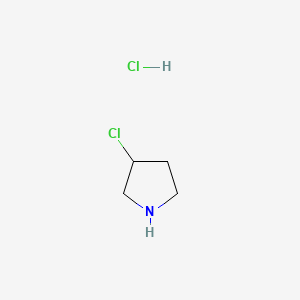

![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)
